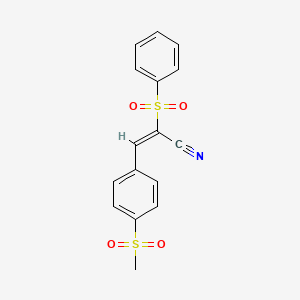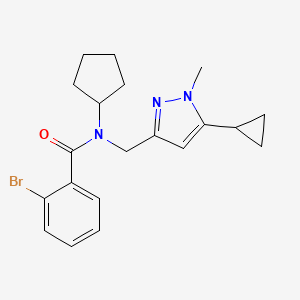![molecular formula C18H16ClN3O2 B2634227 N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 847592-08-9](/img/structure/B2634227.png)
N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, commonly known as CICO or NSC-13316, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the oxamide family and has been shown to have promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation of Chlorophenols
Biogeochemical Processes in Hyporheic Zones : Chlorinated ethenes, related to chlorophenols, persist in aquifers and can be significant chemical stressors in urban water ecosystems. The hyporheic zone acts as a natural bioreactor where anoxic and oxic processes reduce contaminant fluxes to surface waters. Understanding these biogeochemical cycles is crucial for assessing the natural attenuation capacity of such systems (Weatherill et al., 2018).
Municipal Solid Waste Incineration and Chlorophenols : Chlorophenols are precursors to dioxins in thermal processes like municipal solid waste incineration. Understanding the formation and control of these compounds is essential for mitigating their environmental impact (Peng et al., 2016).
Toxic Effects and Mechanisms in Fish : Chlorophenols accumulate in aquatic organisms, leading to toxic effects. This research focuses on understanding the oxidative stress, immune system disruption, and potential carcinogenic effects of chlorophenols on fish, contributing to environmental toxicology knowledge (Ge et al., 2017).
Microbial Degradation of Aryloxyphenoxy-propionate Herbicides : This review highlights the microbial catabolism of AOPPs, a class of herbicides related to chlorophenols. It covers microbial resources, metabolic pathways, and potential applications for bioremediation of contaminated environments (Zhou et al., 2018).
Mecanismo De Acción
Target of Action
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide is a compound that has been found to bind with high affinity to multiple receptors Indole derivatives, which n1-(2-(1h-indol-3-yl)ethyl)-n2-(2-chlorophenyl)oxalamide is a part of, have been known to interact with a variety of biological targets .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . The specific interactions and resulting changes caused by N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide would depend on the specific target it binds to.
Biochemical Pathways
Indole derivatives have been known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide would depend on its specific targets and mode of action.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorophenyl)oxalamide would be diverse and depend on the specific targets and pathways it affects.
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-6-2-4-8-16(14)22-18(24)17(23)20-10-9-12-11-21-15-7-3-1-5-13(12)15/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZWBYZTXLLVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)

![(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2634157.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)
![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2634160.png)

![N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2634162.png)


![2-[(1-Adamantylacetyl)amino]propanoic acid](/img/structure/B2634167.png)